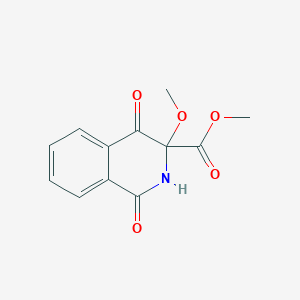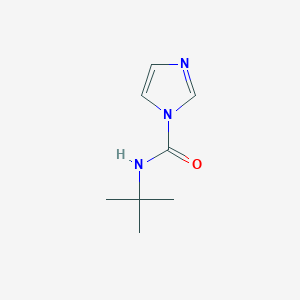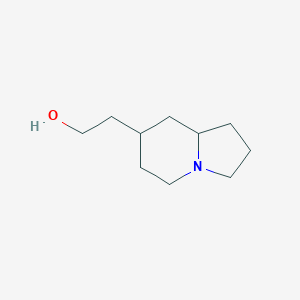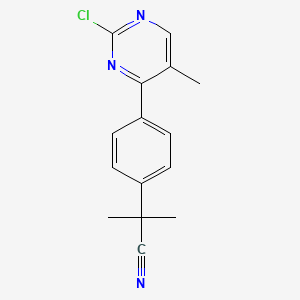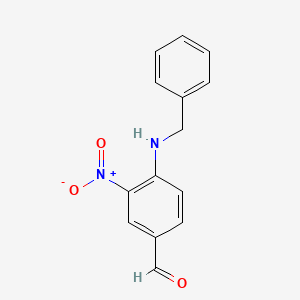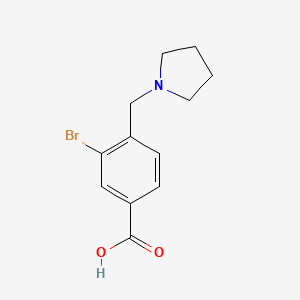
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is an organic compound with a molecular formula of C12H14BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a pyrrolidinylmethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 3-bromobenzoic acid. This is followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-(1-pyrrolidinylmethyl)benzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines could produce amide derivatives.
Applications De Recherche Scientifique
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pyrrolidinylmethyl group can enhance binding affinity to certain targets, while the bromine atom may influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromobenzoic acid: Lacks the pyrrolidinylmethyl group, making it less versatile in certain applications.
4-(1-pyrrolidinylmethyl)benzoic acid: Lacks the bromine atom, which may reduce its reactivity in some chemical reactions.
3-bromo-4-methylbenzoic acid: Substitutes a methyl group instead of a pyrrolidinylmethyl group, affecting its biological activity and chemical properties.
Uniqueness
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is unique due to the combination of the bromine atom and the pyrrolidinylmethyl group. This dual substitution provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
3-bromo-4-(pyrrolidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(12(15)16)3-4-10(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Clé InChI |
XXIDNPUDCJBHCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)

